2-Bromo-5-metil-4-feniltiazol

Descripción general

Descripción

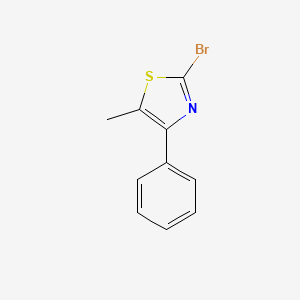

2-Bromo-5-methyl-4-phenylthiazole is a chemical compound with the linear formula C10H8N1Br1S1 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methyl-4-phenylthiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis

2-Bromo-5-methyl-4-phenylthiazole is a solid compound .Aplicaciones Científicas De Investigación

Química Medicinal

2-Bromo-5-metil-4-feniltiazol es un compuesto que ha sido explorado por su potencial en la química medicinal. Los derivados de tiazol son conocidos por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y antitumorales . Este compuesto podría servir como un andamiaje para desarrollar nuevos fármacos con mayor eficacia y menos efectos secundarios.

Agricultura

En la agricultura, los compuestos de tiazol se han estudiado por su uso como fungicidas y biocidas . La singularidad estructural de this compound puede ofrecer nuevas vías para el control de plagas y la protección de cultivos, lo que podría conducir a prácticas agrícolas más sostenibles.

Síntesis Química

Este derivado de tiazol se puede utilizar como intermedio en la síntesis orgánica . Su átomo de bromo lo convierte en un buen candidato para una mayor funcionalización a través de diversas reacciones químicas, lo que permite la síntesis de una amplia gama de moléculas complejas para la investigación y aplicaciones industriales.

Aplicaciones Industriales

Las aplicaciones industriales de this compound podrían incluir su uso en la síntesis de colorantes, aceleradores de reacciones químicas y otros productos químicos especiales . Su versatilidad se puede aprovechar para mejorar los procesos de fabricación y la calidad del producto.

Ciencias Ambientales

La investigación en ciencias ambientales podría utilizar this compound en el estudio de nuevos materiales para la remediación ambiental o como un compuesto modelo para comprender el destino ambiental de los productos químicos basados en tiazol .

Ciencia de Materiales

En la ciencia de materiales, las propiedades del compuesto podrían ser valiosas en el desarrollo de nuevos materiales con características electrónicas o mecánicas específicas. Su incorporación a polímeros o recubrimientos podría conducir a avances en la durabilidad y funcionalidad de los materiales .

Química Analítica

This compound se puede utilizar como estándar o reactivo en química analítica para desarrollar nuevos métodos para la detección y cuantificación de compuestos, lo cual es crucial para el control de calidad y la investigación en diversos dominios científicos .

Investigación en Bioquímica

Finalmente, en la investigación bioquímica, este compuesto podría usarse para estudiar interacciones enzimáticas, unión a receptores o como un bloque de construcción para sintetizar moléculas biológicamente activas para investigar vías bioquímicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which include 2-bromo-5-methyl-4-phenylthiazole, have been associated with anticancer activity . These compounds have shown inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Thiazole derivatives have been associated with a broad pharmacological spectrum , indicating that they may affect multiple biochemical pathways.

Result of Action

Thiazole derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancerous cells.

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-methyl-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution and oxidation reactions . It can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with cellular components .

Cellular Effects

The effects of 2-Bromo-5-methyl-4-phenylthiazole on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, 2-Bromo-5-methyl-4-phenylthiazole can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-Bromo-5-methyl-4-phenylthiazole exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-methyl-4-phenylthiazole can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Bromo-5-methyl-4-phenylthiazole may undergo degradation, leading to the formation of by-products that can have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-methyl-4-phenylthiazole in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical response without inducing toxicity .

Metabolic Pathways

2-Bromo-5-methyl-4-phenylthiazole is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Bromo-5-methyl-4-phenylthiazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s lipophilicity also plays a role in its distribution, as it can readily cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of 2-Bromo-5-methyl-4-phenylthiazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of 2-Bromo-5-methyl-4-phenylthiazole within the cell can impact its activity and function, as it may interact with different sets of biomolecules depending on its location .

Propiedades

IUPAC Name |

2-bromo-5-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQQISGUQUJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299964 | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-45-6 | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-4-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

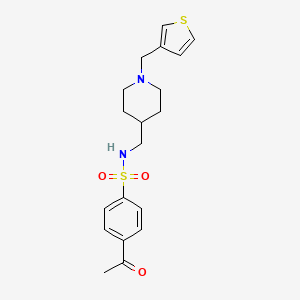

![2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2587854.png)

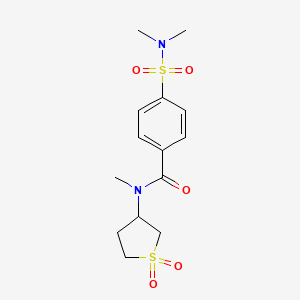

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)

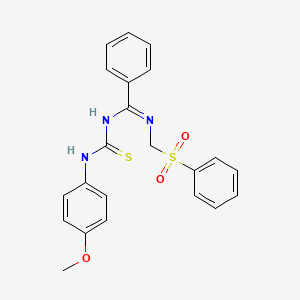

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2587871.png)